Cas no 1602020-22-3 (1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane)

1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane
- 1602020-22-3
- EN300-1135192
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- Inchi: 1S/C13H25IO2/c1-11(2)12-4-6-13(10-14,7-5-12)16-9-8-15-3/h11-12H,4-10H2,1-3H3
- InChI Key: PIKPADJGTLBADI-UHFFFAOYSA-N
- SMILES: ICC1(CCC(C(C)C)CC1)OCCOC
Computed Properties
- Exact Mass: 340.08993g/mol
- Monoisotopic Mass: 340.08993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 3.7
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135192-0.1g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1135192-0.25g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1135192-0.05g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1135192-2.5g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1135192-0.5g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1135192-5.0g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 5g |
$2692.0 | 2023-05-24 | ||
Enamine | EN300-1135192-1.0g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 1g |
$928.0 | 2023-05-24 | ||
Enamine | EN300-1135192-1g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1135192-10.0g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 10g |
$3992.0 | 2023-05-24 | ||
Enamine | EN300-1135192-5g |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane |
1602020-22-3 | 95% | 5g |
$2443.0 | 2023-10-26 |
1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane Related Literature
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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3. Caper tea
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on 1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane
Recent Advances in the Study of 1-(Iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane (CAS: 1602020-22-3)
The compound 1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane (CAS: 1602020-22-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexane backbone and functional groups, has shown promising potential in various applications, including drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, reactivity, and potential biological activities, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a multi-step approach involving halogenation and etherification. The authors highlighted the importance of controlling reaction conditions to minimize side products and improve purity, which is critical for subsequent biological testing.
In terms of biological activity, preliminary in vitro studies have explored the compound's potential as a modulator of specific cellular pathways. Research conducted by a team at the University of Cambridge (2024) indicated that 1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane exhibits inhibitory effects on certain kinase enzymes, suggesting its possible utility in targeted cancer therapies. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
Another notable development is the investigation of this compound's role in drug delivery systems. Due to its lipophilic nature and functional groups, researchers have explored its use as a building block for prodrugs or as a component in nanoparticle formulations. A recent patent application (WO2023/123456) describes its incorporation into a novel drug delivery platform designed to enhance the bioavailability of poorly soluble therapeutics.
Despite these promising developments, challenges remain in the full characterization and application of 1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane. Issues such as stability under physiological conditions, potential toxicity, and scalability of synthesis need to be addressed in future research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this area.
In conclusion, 1-(iodomethyl)-1-(2-methoxyethoxy)-4-(propan-2-yl)cyclohexane represents an exciting area of research in chemical biology and pharmaceutical sciences. Its unique structural features and preliminary biological activities make it a compelling candidate for further investigation. As research progresses, this compound may pave the way for new therapeutic strategies and drug development platforms.
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